molecular formula C14H22N2O B14497876 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol CAS No. 63791-81-1

2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol

Cat. No.: B14497876
CAS No.: 63791-81-1
M. Wt: 234.34 g/mol
InChI Key: HGMLUNRQUBJRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2,5-dimethylpiperidine with 4-bromopyridine under basic conditions, followed by reduction and subsequent hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-one.

    Reduction: 2,5-Dimethyl-1-[2-(piperidin-4-yl)ethyl]piperidin-4-ol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets. The pyridine moiety can interact with various receptors or enzymes, potentially modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpiperidine: Lacks the pyridine moiety, making it less versatile in receptor interactions.

    4-(2-Pyridyl)piperidine: Lacks the methyl groups, potentially altering its pharmacokinetic properties.

    2,5-Dimethyl-1-[2-(pyridin-3-yl)ethyl]piperidin-4-ol: Similar structure but with the pyridine moiety at a different position, which may affect its binding properties.

Uniqueness

2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

CAS No.

63791-81-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2,5-dimethyl-1-(2-pyridin-4-ylethyl)piperidin-4-ol

InChI

InChI=1S/C14H22N2O/c1-11-10-16(12(2)9-14(11)17)8-5-13-3-6-15-7-4-13/h3-4,6-7,11-12,14,17H,5,8-10H2,1-2H3

InChI Key

HGMLUNRQUBJRPF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1CCC2=CC=NC=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.